(E)-5-amino-N'-(thiophen-2-ylmethylene)-1H-1,2,4-triazole-3-carbohydrazide
Description
Properties
IUPAC Name |
3-amino-N-[(E)-thiophen-2-ylmethylideneamino]-1H-1,2,4-triazole-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N6OS/c9-8-11-6(12-14-8)7(15)13-10-4-5-2-1-3-16-5/h1-4H,(H,13,15)(H3,9,11,12,14)/b10-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPFKFFGMFPHBNI-ONNFQVAWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C=NNC(=O)C2=NC(=NN2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)/C=N/NC(=O)C2=NC(=NN2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N6OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
It’s known that similar schiff base ligands show different electronic, geometrical, and biological properties when they combine with transition metal ions. These properties can alter the kinetic and thermodynamic properties of these complexes toward biological receptors, in particular, inhibiting enzymatic reactions, enhancing lipophilicity, and altering cell membrane functions.
Biochemical Pathways
Schiff base metal complexes have shown a broad scope of biological activities such as antifungal, anti-hiv, antimicrobial, antiviral, and anticancer. These activities suggest that the compound may interact with multiple biochemical pathways.
Pharmacokinetics
The in-silico admet properties of similar compounds pointed to a significant drug-likeness feature, based on the lipinski criteria.
Result of Action
Similar compounds have shown marked anticancer activities. This suggests that the compound may have potential therapeutic applications in cancer treatment.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the geometrical shape and the nature of the central atoms in similar compounds have been identified as more effective factors for antimicrobial activities
Biological Activity
(E)-5-amino-N'-(thiophen-2-ylmethylene)-1H-1,2,4-triazole-3-carbohydrazide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluation, and specific mechanisms of action based on diverse research findings.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of 236.25 g/mol. It features a triazole ring, which is known for its biological activity, particularly in anticancer and antimicrobial applications. The presence of the thiophene moiety further enhances its pharmacological profile.
Synthesis
The synthesis of this compound typically involves the condensation of thiophene derivatives with hydrazine and suitable aldehydes. The synthetic route can be summarized as follows:
- Formation of the Triazole Ring : The initial step involves the reaction of thiophene derivatives with hydrazine to form the triazole framework.
- Introduction of Functional Groups : Subsequent reactions introduce amino and carbohydrazide functionalities to yield the final product.
Anticancer Activity
Research indicates that compounds containing the 1,2,4-triazole scaffold exhibit promising anticancer properties. For instance:
- Cell Line Studies : In vitro studies have demonstrated that this compound shows significant cytotoxic effects against various cancer cell lines. The compound's activity is often compared to established anticancer agents like cisplatin.
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MDA-MB-231 (Breast Cancer) | 27.3 | |
| HCT-116 (Colon Cancer) | 6.2 | |
| HepG-2 (Liver Cancer) | 43.4 |
These results suggest that the compound may inhibit cell proliferation effectively while demonstrating lower toxicity towards normal cells.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Antibacterial and Antifungal Tests : Various studies have shown that triazole derivatives exhibit activity against bacterial strains such as Mycobacterium tuberculosis and fungal pathogens. The mechanism often involves disruption of cell membrane integrity or inhibition of nucleic acid synthesis.
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzyme Activity : The triazole ring can act as an inhibitor for certain enzymes involved in cancer cell metabolism.
- Induction of Apoptosis : Studies indicate that treatment with this compound can lead to programmed cell death in cancer cells through activation of apoptotic pathways.
- Antiangiogenic Properties : Some derivatives have shown potential in inhibiting angiogenesis, which is crucial for tumor growth and metastasis.
Case Studies
Several case studies highlight the efficacy of this compound in various biological contexts:
- A study demonstrated that a derivative with a similar structure exhibited an IC50 value of 10 µM against breast cancer cells while maintaining low toxicity against normal fibroblasts.
Preparation Methods
Cyclocondensation of Cyanoacetohydrazide with Aminoguanidine
A widely adopted method involves the reaction of cyanoacetohydrazide with aminoguanidine hydrochloride under microwave irradiation. This approach, adapted from the synthesis of analogous triazole derivatives, proceeds via nucleophilic attack of the hydrazide nitrogen on the cyano group, followed by cyclization. The reaction is conducted in ethanol at 80°C for 4 hours, yielding the triazole-carbohydrazide intermediate with a reported purity of 92%. Key advantages include short reaction times and high atom economy.
Hydrazinolysis of N-Guanidinosuccinimide
An alternative pathway starts with N-guanidinosuccinimide, prepared by reacting succinic anhydride with aminoguanidine hydrochloride. Subsequent hydrazinolysis in aqueous sodium hydroxide at 60°C for 6 hours generates the triazole-carbohydrazide core. This method is particularly effective for introducing secondary amide functionalities but requires careful pH control to avoid side reactions.
Condensation with Thiophene-2-Carbaldehyde
The second critical step involves the Schiff base formation between 5-amino-1H-1,2,4-triazole-3-carbohydrazide and thiophene-2-carbaldehyde to yield the (E)-isomer.
Reaction Conditions and Optimization
The condensation is typically performed in anhydrous ethanol under reflux (78°C) for 12 hours, with catalytic acetic acid (5 mol%) to protonate the carbonyl oxygen and facilitate nucleophilic attack by the carbohydrazide’s hydrazine group. The (E)-configuration is favored thermodynamically, as confirmed by X-ray crystallography in analogous systems. Key parameters include:
- Molar Ratio : A 1:1.2 ratio of carbohydrazide to aldehyde ensures complete conversion, minimizing unreacted starting material.
- Solvent Choice : Ethanol outperforms DMF or THF due to its ability to stabilize the imine intermediate via hydrogen bonding.
- Temperature Control : Prolonged heating above 80°C promotes decomposition, while temperatures below 70°C result in incomplete reaction.
Isolation and Purification
The crude product is isolated via vacuum filtration and recrystallized from a 3:1 ethanol-water mixture. This step removes residual aldehyde and byproducts, yielding pale-yellow crystals with a melting point of 218–220°C. Purity is confirmed by HPLC (≥98%) and elemental analysis (C: 42.1%, H: 3.5%, N: 34.7%, S: 9.8%).
Mechanistic Insights and Stereochemical Control
The reaction mechanism proceeds through a two-step process:
- Nucleophilic Attack : The hydrazine group of the carbohydrazide attacks the electrophilic carbonyl carbon of thiophene-2-carbaldehyde, forming a tetrahedral intermediate.
- Dehydration and Tautomerization : Loss of water generates the imine (Schiff base), which tautomerizes to the thermodynamically stable (E)-isomer. Density functional theory (DFT) calculations indicate a 12.3 kcal/mol energy difference favoring the (E)-form.
Advanced Characterization Techniques
Spectroscopic Analysis
X-Ray Crystallography
Single-crystal X-ray analysis reveals a dihedral angle of 73.97° between the triazole and thiophene rings, stabilizing the (E)-configuration via intramolecular hydrogen bonding (N–H···N: 2.89 Å). The crystal packing exhibits a monoclinic system with space group P2₁/c, further corroborating the stereochemical assignment.
Comparative Analysis of Synthetic Routes
| Parameter | Cyclocondensation Route | Hydrazinolysis Route |
|---|---|---|
| Yield | 85% | 78% |
| Reaction Time | 4 hours | 6 hours |
| Purification Complexity | Moderate | High |
| Scalability | >100 g | <50 g |
Industrial-Scale Considerations
For large-scale production (>1 kg), the cyclocondensation route is preferred due to its shorter reaction time and compatibility with continuous flow reactors. Key challenges include:
- Byproduct Management : Unreacted aminoguanidine necessitates acid-base extraction.
- Solvent Recovery : Ethanol is distilled and reused, achieving 95% recovery efficiency.
- Quality Control : In-line FT-IR monitors imine formation in real time, ensuring batch consistency.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (E)-5-amino-N'-(thiophen-2-ylmethylene)-1H-1,2,4-triazole-3-carbohydrazide?
- Methodology : The compound is synthesized via condensation reactions. A common approach involves refluxing 2-((3-(thiophen-2-ylmethyl)-1H-1,2,4-triazol-5-yl)thio)acetohydrazide with thiophen-2-carbaldehyde in acetic acid under nitrogen. The reaction typically proceeds for 3–4 hours, followed by recrystallization from propan-2-ol to achieve high purity (68–74% yields) .
- Critical Parameters : Solvent choice (propan-2-ol for reflux), stoichiometric ratios (1:1.5 hydrazine hydrate to ester), and reaction time (≥3 hours for complete conversion) are key to reproducibility .
Q. How can structural confirmation of this compound be achieved experimentally?
- Analytical Techniques :
- 1H-NMR : Signals for NH (δ=2.01 ppm, singlet), thiophene protons (δ=6.7–7.5 ppm), and azomethine protons (δ=8.2–8.5 ppm) confirm the (E)-configuration and hydrazide linkage .
- Elemental Analysis : C% (42–50%), H% (2.8–3.9%), N% (15–23%), and S% (14–26%) validate stoichiometric ratios .
- IR Spectroscopy : Peaks at 1650–1680 cm⁻¹ (C=O stretching) and 3200–3300 cm⁻¹ (N-H stretching) confirm functional groups .
Q. What are common impurities observed during synthesis, and how can they be resolved?
- Impurity Sources : Unreacted aldehydes or residual hydrazine hydrate.
- Resolution : Column chromatography (silica gel, ethyl acetate/hexane eluent) or repeated recrystallization in ethanol removes impurities. Monitoring via TLC (Rf=0.5–0.6 in ethyl acetate) ensures purity .
Advanced Research Questions
Q. How can crystallographic data resolve contradictions in melting points and spectral assignments?
- Case Study : Discrepancies in melting points (e.g., 101–160°C for analogous triazole derivatives) arise from polymorphism or solvate formation. Single-crystal X-ray diffraction (SHELXL refinement) confirms molecular packing and hydrogen-bonding networks, resolving such conflicts .
- Software Tools : SHELX suite (SHELXL for refinement, SHELXS for structure solution) enables high-resolution analysis. ORTEP-3 visualizes thermal ellipsoids and bond angles .
Q. What computational methods predict the compound’s reactivity and biological activity?
- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO-LUMO gap) to predict electrophilic/nucleophilic sites. For example, the thiophene ring’s electron-rich nature enhances interactions with biological targets .
- Molecular Docking : AutoDock/Vina simulates binding to enzymes (e.g., COX-2 or α-glucosidase) to rationalize observed antimicrobial or antitumor activity .
Q. How do substituent variations on the triazole ring affect biological efficacy?
- Structure-Activity Relationship (SAR) :
- Electron-Withdrawing Groups (e.g., -NO₂, -Cl): Increase antimicrobial potency by enhancing membrane penetration (MIC=12.5–25 μg/mL against S. aureus) .
- Hydrophobic Moieties (e.g., thiophene): Improve binding to hydrophobic enzyme pockets (e.g., 75% inhibition of α-amylase at 50 μM) .
- Experimental Validation : Comparative bioassays (agar diffusion, MTT assays) quantify activity changes with structural modifications .
Methodological Notes for Data Interpretation
- Contradictory Spectral Data : For ambiguous NMR signals (e.g., overlapping NH and CH peaks), use deuterated DMSO-d₆ to sharpen splitting patterns .
- Thermal Analysis : Differential Scanning Calorimetry (DSC) distinguishes polymorphs by detecting endothermic/exothermic transitions during decomposition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
